Acolbifene

Description

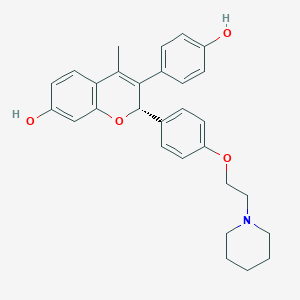

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYNJNWVGIWJRI-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318411 | |

| Record name | Acolbifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182167-02-8 | |

| Record name | Acolbifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182167-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acolbifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182167028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acolbifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acolbifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOLBIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815LJ9X0D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Receptor Interactions

Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) Binding Affinities and Selectivity

Acolbifene exhibits a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This strong interaction is fundamental to its mechanism as a selective estrogen receptor modulator. mims.com

Research has provided quantitative data illustrating this compound's potent binding and inhibitory characteristics. This compound binds to estrogen receptors in the cytosol of human breast cancer cells and non-cancerous uterine cells with Ki values of 0.047 nM and 0.042 nM, respectively. It also binds to ERs in rat uterine cells with an IC50 value of 0.44 nM. Crucially, this compound demonstrates high selectivity, showing negligible binding to progesterone (B1679170) or androgen receptors, with IC50 values exceeding 10,000 nM for androgen receptors and 22,500 nM for progesterone receptors.

This compound effectively inhibits estradiol (B170435) (E2)-induced transcriptional activity of ERα and ERβ. The inhibitory concentration 50% (IC50) for ERα is reported as 2 nM, while for ERβ, it is 0.4 nM.

Table 1: this compound's Quantitative Binding and Inhibitory Characteristics

| Receptor/Cell Type | Metric | Value (nM) | Reference |

| Human Breast Cancer ERs | Ki | 0.047 | |

| Human Uterine ERs | Ki | 0.042 | |

| Rat Uterine ERs | IC50 | 0.44 | |

| ERα (E2-induced activity) | IC50 | 2 | |

| ERβ (E2-induced activity) | IC50 | 0.4 | |

| Progesterone Receptors | IC50 | >22,500 | |

| Androgen Receptors | IC50 | >10,000 |

This compound (EM-652) demonstrates a superior binding affinity for the estrogen receptor compared to several other established antiestrogens, including estradiol, ICI 182780 (Fulvestrant), hydroxytamoxifen, raloxifene (B1678788), and droloxifene. Preclinical studies have indicated that this compound's binding affinity for ER is significantly greater than that of estradiol, tamoxifen (B1202), raloxifene, or fulvestrant. guidetopharmacology.org

Modulation of Estrogen Receptor Transcriptional Function

This compound's impact on estrogen receptor transcriptional function is characterized by its potent antagonistic effects, distinguishing it as a "pure" antiestrogen (B12405530) in specific contexts.

This compound (EM-652) functions as a pure antiestrogen and a selective estrogen receptor antagonist. It exhibits no agonistic activity on the transcriptional function of either ERα or ERβ. Instead, it effectively blocks the activation of both ERα and ERβ that is mediated by estradiol (E2). This antagonistic action leads to a potent inhibition of estradiol-stimulated cell proliferation in various human breast cancer cell lines, including ZR-75-1, MCF-7, and T-47D, without exhibiting any intrinsic estrogenic activity. mims.com

Table 2: this compound's Impact on ER Transcriptional Activity and Cell Proliferation

| Target/Effect | This compound's Action | Reference |

| ERα Transcriptional Function | Antagonistic | |

| ERβ Transcriptional Function | Antagonistic | |

| Estradiol (E2)-mediated ERα/ERβ Activation | Blocks | |

| Estradiol-stimulated Breast Cancer Cell Proliferation (ZR-75-1, MCF-7, T-47D) | Inhibits Potently | mims.com |

| Intrinsic Estrogenic Activity | Devoid of | mims.com |

A significant aspect of this compound's mechanism of action is its ability to inhibit both the ligand-independent activation function (AF1) and the ligand-dependent activation function (AF2) of both ERα and ERβ. mims.com This dual inhibition is a crucial differentiator from some other SERMs, such as hydroxytamoxifen, whose inhibitory action is primarily limited to AF2. The synergistic action of AF1 and AF2 is essential for the full transcriptional activity of estrogen receptors. By blocking both these activation functions, this compound provides a comprehensive antiestrogenic effect.

Tissue-Specific Estrogenic and Antiestrogenic Activities

This compound demonstrates a nuanced profile of tissue-specific activities, acting as a potent antiestrogen in certain tissues while exhibiting estrogenic-like effects in others. citeab.com

In the mammary gland and uterus, this compound exerts a potent and pure antiestrogenic action, effectively blocking the effects of estrogen in these tissues. citeab.com This is supported by studies showing this compound is devoid of any agonist activity in immature rat uterotrophic assays and on mouse endometrial tissues. The absence of an agonistic effect on the uterus is attributed to this compound's capacity to block the co-activator SRC-1, which is highly expressed in uterine tissue but not in breast tissue.

Conversely, this compound functions as an estrogen agonist in lipid metabolism and bone. In bone, it decreases bone resorption and bone turnover, leading to an increase in bone mineral density. citeab.com In terms of lipid metabolism, this compound contributes to a decrease in total and LDL cholesterol levels. citeab.com Notably, its cholesterol-reducing effects have been observed to be independent of changes in food intake.

Mammary Gland and Endometrial Antiestrogenic Properties

This compound exhibits potent and pure antiestrogenic activity in the mammary gland and uterus medkoo.comnih.govmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eutandfonline.commcgill.caglpbio.comglpbio.comendocrine-abstracts.org. This means that in these tissues, this compound acts as a complete estrogen antagonist, blocking the effects of estrogen medkoo.comnih.govcancer.govmcgill.canih.govresearchgate.net. Preclinical studies have demonstrated that this compound and its prodrug EM-800 inhibit the growth of dimethylbenz(a)anthracene (DMBA)-induced mammary carcinoma in rats and prevent estrone-stimulated uterine weight increase in ovariectomized animals nih.govtandfonline.comglpbio.com. Furthermore, this compound has shown no stimulatory effect on estrogen-sensitive parameters, such as alkaline phosphatase activity, in human Ishikawa endometrial carcinoma cells medkoo.com. This pure antiestrogenic action in the breast and endometrium is a key characteristic that differentiates this compound from mixed agonist-antagonist SERMs like tamoxifen, which can exhibit estrogenic activity in the uterus nih.govtandfonline.commcgill.caresearchgate.net.

Potential Estrogenic-like Effects on Bone

Despite its antiestrogenic effects in reproductive tissues, this compound demonstrates beneficial estrogen-like actions on bone medchemexpress.commedchemexpress.eucancer.govtandfonline.comresearchgate.netaapec.orgnih.gov. Studies in ovariectomized animals have shown that this compound can prevent bone loss and reduce bone mineral mass loss medchemexpress.comcancer.govtandfonline.com. In bone, this compound decreases bone resorption and bone turnover, leading to an increase in bone mineral density cancer.gov. This selective action, where it acts as an antagonist in some tissues and an agonist in others, is characteristic of SERMs cancer.gov.

Modulation of Lipid Metabolism in Rodent Models

This compound displays beneficial estrogen-like actions on energy balance, insulin (B600854) sensitivity, and lipid metabolism in rodent models medkoo.commedchemexpress.commedchemexpress.eunih.govcancer.govnih.govnih.gov. It has been shown to reduce plasma cholesterol and triglyceride levels medkoo.commedchemexpress.commedchemexpress.eutandfonline.com.

Table 1: Effects of this compound on Lipid Metabolism in Rodent Models

| Parameter | Effect of this compound (Rodent Models) | References |

| Plasma Cholesterol | Reduced | medkoo.commedchemexpress.commedchemexpress.eunih.govtandfonline.com |

| Plasma Triglycerides | Reduced | medkoo.commedchemexpress.commedchemexpress.eutandfonline.com |

| Liver Cholesterol | Decreased in wild-type female animals | medkoo.com |

| Liver Triglycerides | Decreased in wild-type female animals | medkoo.comresearchgate.net |

| Food Intake | Reduced | medchemexpress.comnih.gov |

| Fat Gain/Adipose Tissue | Decreased | medkoo.commedchemexpress.comnih.gov |

This compound's hypocholesterolemic action has been observed in both control and cholesterol-fed rats, and this effect appears to be independent of its anorectic (appetite-reducing) action medchemexpress.comnih.gov. The reduction in cholesterolemia by this compound has been attributed to its interaction with ERα medkoo.comnih.gov. In rats, this compound has been shown to increase the protein abundance of the scavenger receptor, class B, type 1 (SR-BI), and the LDL receptor in the liver, which are thought to be involved in its cholesterol-lowering mechanisms medchemexpress.comnih.govnih.govpsu.edu. It does not appear to affect pathways of cholesterol synthesis medchemexpress.commedchemexpress.com.

Cellular and Subcellular Effects

This compound exerts significant effects at the cellular and subcellular levels, primarily through its interaction with estrogen receptors.

Inhibition of Estradiol-Stimulated Cell Proliferation in Cancer Cell Lines (e.g., ZR-75-1, MCF-7, T-47D)

This compound is a potent inhibitor of estradiol-stimulated cell proliferation in human breast cancer cell lines, including ZR-75-1, MCF-7, and T-47D medkoo.commedchemexpress.commedchemexpress.eumedchemexpress.comtandfonline.comglpbio.comcaymanchem.com. It exhibits the most potent inhibitory activity on the percentage of cycling cancer cells among tested antiestrogens medkoo.com. This compound inhibits estradiol (E2)-induced transcriptional activity of ERα with an IC50 of 2 nM and ERβ with an IC50 of 0.4 nM medchemexpress.comglpbio.commedchemexpress.comcaymanchem.commedchemexpress.com.

Table 2: this compound's Inhibitory Concentration (IC50) on Estradiol-Stimulated Proliferation in Breast Cancer Cell Lines

| Cell Line | IC50 (nM) | References |

| T-47D | 0.146 | glpbio.comcaymanchem.com |

| MCF-7 | 0.321 | glpbio.comcaymanchem.com |

| ZR-75-1 | 0.75 | glpbio.comcaymanchem.com |

This compound's ability to inhibit tumor growth stimulated by estrone (B1671321) has also been demonstrated in a ZR-75-1 human breast cancer xenograft model in ovariectomized mice glpbio.comcaymanchem.com. It is devoid of any intrinsic estrogenic activity in these cancer cell lines medchemexpress.comtandfonline.com.

Modulation of Gene Expression (e.g., pS2, ERα, PgR)

As an estrogen receptor modulator, this compound influences the expression of estrogen-regulated genes. While direct detailed research findings on this compound's specific modulation of pS2, ERα, and PgR gene expression were not extensively provided in the search results, its mechanism of action as an ER antagonist implies such modulation. SERMs like this compound bind to ERs, and the resulting complex can either promote or suppress the transcription of estrogen-regulated genes, depending on the tissue type cancer.gov. The inhibition of both AF-1 and AF-2 functions of ERα and ERβ by this compound directly impacts the transcriptional activity of these receptors medkoo.commedchemexpress.commedchemexpress.com. Studies comparing this compound with other antiestrogens in the mouse mammary gland have shown that this compound is highly effective in blocking estradiol-upregulated genes, modulating the smallest number of genes also influenced by E2 when used alone endocrine-abstracts.orgnih.gov.

Effects on Cell Cycle Regulation (e.g., CCNE2)

This compound has been shown to be a potent inhibitor of the percentage of cycling cancer cells medkoo.com. This indicates an effect on cell cycle regulation, likely leading to cell cycle arrest in cancer cells. While specific mention of CCNE2 modulation was not explicitly found, the general effect on cell cycle progression is consistent with its antiproliferative activity.

Preclinical Research and Experimental Models

In Vitro Studies on Cell Proliferation and Apoptosis

In vitro studies have established acolbifene as a highly potent antiestrogen (B12405530). Its active metabolite, EM-652, and its prodrug, EM-800, have demonstrated superior efficacy in inhibiting the proliferation of estrogen receptor-positive (ER+) human breast cancer cell lines. Research has identified this compound as the most potent antiestrogen in suppressing the growth of cell lines such as ZR-75-1, MCF-7, and T-47D when compared to other available SERMs and antiestrogens. researchgate.netbioscientifica.com

While direct half-maximal inhibitory concentration (IC50) values for this compound are not consistently reported across the reviewed literature, the context of its potency can be understood by comparing the IC50 values of other compounds in similar cell lines. For instance, the active metabolite of tamoxifen (B1202), 4-hydroxytamoxifen, demonstrates potent but varied growth inhibition across different ER+ cell lines.

| Compound | Cell Line | Reported IC50 (µM) |

|---|---|---|

| 4-hydroxytamoxifen | MCF-7 | 3.2 |

| 4-hydroxytamoxifen | T47D | 4.2 |

| 4-hydroxytamoxifen | BT-474 | 5.7 |

| Sulforaphane | MCF-7 | 5.0 |

| Sulforaphane | T47D | 6.6 |

| Erucin | MCF-7 | 9.7 |

| Erucin | T47D | 7.6 |

Data presented for contextual comparison of compound potencies in common breast cancer cell lines. nih.gov

While this compound's primary mechanism is potent estrogen receptor antagonism, research has uncovered additional actions that contribute to its anti-cancer effects. This compound has been shown to inhibit both the ligand-independent (AF-1) and ligand-dependent (AF-2) activation functions of both estrogen receptor alpha (ERα) and beta (ERβ), leading to a more complete blockade compared to earlier SERMs. medchemexpress.com

Beyond its direct action on the ER, this compound can be bioactivated through enzymatic oxidation to form reactive quinone methides. nih.gov These metabolites have been shown to react with deoxynucleosides, particularly forming adducts with deoxyadenosine. This interaction suggests a potential mechanism for inducing DNA damage within cancer cells, an activity independent of ER signaling. nih.gov

Furthermore, proteomic studies have revealed that this compound modulates the expression of specific proteins in a manner distinct from both estradiol (B170435) and 4-hydroxytamoxifen. In T47D breast cancer cells, this compound was found to differentially regulate six proteins: calreticulin, synapse-associated protein 1 (SYAP1), CD2 antigen binding protein 2 (CD2BP2), nucleosome assembly protein 1 like 1 (NAP1L1), D-3-phosphoglycerate dehydrogenase (3-PHGDH), and pyridoxine (B80251) 5'-phosphate oxidase (PNPO). nih.gov The modulation of these proteins, which are not affected in the same way by other SERMs, suggests that this compound engages unique cellular pathways that could be linked to its specific activity profile and potency. nih.gov

In Vivo Animal Models of Hormone-Dependent Cancers

The antitumor activity of this compound has been substantiated in multiple in vivo preclinical models. In the chemically induced 7,12-dimethylbenz(a)anthracene (DMBA) rat mammary cancer model, this compound's prodrug, EM-800, effectively inhibits both the initial development of tumors and the growth of pre-existing, established mammary carcinomas. researchgate.netnih.gov

In models using human breast cancer xenografts implanted in immunodeficient nude mice, this compound has demonstrated profound efficacy. Studies have reported that this compound is the most potent inhibitor of estrogen-stimulated tumor growth when compared against a panel of six other antiestrogens. bioscientifica.com Notably, treatment with this compound has been shown to achieve complete regression of the majority of human breast cancer tumors in these xenograft models, highlighting its potent tumoricidal action. nih.gov

Comparative preclinical studies have consistently positioned this compound as a more potent agent than other established endocrine therapies. In vivo studies in nude mice showed that EM-800 inhibited the growth of human breast cancer tumors to a greater extent than that achieved with tamoxifen. mcgill.ca

A key study investigated the ability of different SERMs to counteract the effects of estradiol (E2) on cancer-associated gene expression in the mouse mammary gland. This compound demonstrated superior antagonistic activity compared to tamoxifen and the pure antiestrogen fulvestrant.

| Compound | Efficacy of Reversal of E2 Effect on Cancer-Related Genes |

|---|---|

| This compound | 94% |

| Raloxifene (B1678788) | 90% |

| Fulvestrant | 63% |

| Tamoxifen | 45% |

Data from a study in ovariectomized mice measuring the ability of each compound to reverse the effect of estradiol on a set of 49 cancer-related genes.

This superior ability to block estrogen-driven gene expression in mammary tissue provides a molecular basis for the potent antitumor action observed for this compound in animal models.

A critical area of preclinical investigation has been whether this compound remains effective against tumors that have developed resistance to tamoxifen. The available evidence suggests a lack of complete cross-resistance. This compound's prodrug, EM-800, has demonstrated efficacy in preclinical models of tamoxifen-resistant breast cancer, indicating that it can overcome resistance to first-generation SERMs. researchgate.netnih.govmcgill.caresearchgate.net

This finding is supported by in vivo studies where human breast cancer xenografts in nude mice were treated with this compound. In these experiments, no acquired resistance to this compound was observed over the course of the study, suggesting a durable response and a lower propensity for the development of resistance compared to other agents. bioscientifica.com The ability of this compound to act on tumors that are refractory to tamoxifen points to its distinct mechanism of action and its potential as a subsequent line of endocrine therapy. mcgill.caresearchgate.net

Research on Metabolic Effects in Animal Models

This compound, a selective estrogen receptor modulator (SERM), has demonstrated significant metabolic effects in various animal models, positioning it as a compound of interest for its potential therapeutic benefits beyond its primary indications. Preclinical studies have particularly highlighted its influence on lipid metabolism and energy balance.

This compound has been shown to exert a potent hypocholesterolemic effect in rodent models. In female wild-type mice, treatment with this compound resulted in a 27% reduction in plasma cholesterol. medchemexpress.com Further studies in rats demonstrated a significant decrease in total, HDL, and non-HDL cholesterol by as much as 50%. researchgate.net The cholesterol-lowering action of this compound is notable as it occurs independently of its effects on food intake. nih.gov In rats fed a standard diet, this compound reduced cholesterolemia by 33%. medchemexpress.com This effect was also observed in rats with diet-induced hypercholesterolemia, where it substantially prevented the expected rise in serum total cholesterol. nih.govnih.gov

The impact of this compound on triglyceride levels has also been investigated. Research indicates that four weeks of treatment with this compound can reduce both fasting and postprandial plasma triglycerides. researchgate.net This was associated with a 25% lower secretion rate of very-low-density lipoprotein-triglyceride (VLDL-TG). researchgate.net However, some studies have shown that plasma triglycerides were unaffected by this compound treatment in certain animal models. medchemexpress.com In ovariectomized animals, this compound has been found to lower serum triglyceride levels. researchgate.net

| Parameter | Animal Model | Effect | Reference |

|---|---|---|---|

| Plasma Cholesterol | Female Wild-Type Mice | -27% | medchemexpress.com |

| Total Cholesterol | Rats | -50% | researchgate.net |

| HDL Cholesterol | Rats | -50% | researchgate.net |

| Non-HDL Cholesterol | Rats | -50% | researchgate.net |

| Fasting and Postprandial Plasma Triglycerides | Rats | Reduced | researchgate.net |

| VLDL-TG Secretion Rate | Rats | -25% | researchgate.net |

The hypolipidemic effects of this compound are attributed to its influence on several key proteins involved in lipid metabolism. One of the primary mechanisms is the reduction of microsomal triglyceride transfer protein (MTP) expression. researchgate.net Studies have shown a 29% decrease in the mRNA of MTP, which is a critical factor in the assembly and secretion of VLDL, thus leading to reduced VLDL-TG secretion. researchgate.net

Furthermore, this compound enhances the clearance of cholesterol from circulation by increasing the abundance of specific liver receptors. The protein levels of the scavenger receptor class B type I (SR-BI), which is involved in the uptake of cholesterol from HDL, were found to be three-fold higher in this compound-treated animals. researchgate.net Similarly, the abundance of the low-density lipoprotein receptor (LDLR) protein in the liver was increased two-fold by this compound, which facilitates the removal of LDL cholesterol from the blood. researchgate.netnih.gov This upregulation of hepatic LDL receptors is a key contributor to the compound's potent hypocholesterolemic effect. medchemexpress.comnih.gov

| Marker | Effect | Magnitude of Change | Reference |

|---|---|---|---|

| Microsomal Triglyceride Transfer Protein (MTP) mRNA | Decreased | -29% | researchgate.net |

| Scavenger Receptor Class B Type I (SR-BI) Protein | Increased | 3-fold | researchgate.net |

| Low-Density Lipoprotein Receptor (LDLR) Protein | Increased | 2-fold | researchgate.net |

Preclinical studies in rodents have consistently shown that this compound has a notable impact on energy balance, leading to reduced food intake and body weight gain. In female rats, this compound treatment led to a 16% reduction in food intake and a significant 45% decrease in weight gain, which was primarily attributed to a reduction in fat mass. nih.gov This anorectic effect is a key contributor to its ability to prevent both diet- and ovariectomy-induced weight gain. nih.gov

In both intact and ovariectomized rats, this compound decreased weight gain, an effect largely driven by the reduction in food consumption. nih.gov Similarly, in both male and female wild-type mice, this compound administration resulted in a 50% decrease in fat gain. medchemexpress.com These findings highlight the estrogen-like actions of this compound on energy metabolism. medchemexpress.comnih.gov

| Parameter | Animal Model | Effect | Magnitude of Change | Reference |

|---|---|---|---|---|

| Food Intake | Female Rats | Reduced | -16% | nih.gov |

| Weight Gain | Female Rats | Reduced | -45% | nih.gov |

| Fat Gain | Male and Female Wild-Type Mice | Decreased | -50% | medchemexpress.com |

| Weight Gain | Intact and Ovariectomized Rats | Decreased | Not specified | nih.gov |

Studies on Bone Density and Health in Ovariectomized Animal Models

Ovariectomized animal models are standard for studying postmenopausal osteoporosis, which is characterized by bone loss due to estrogen deficiency. Preclinical research indicates that this compound has protective effects on bone health in these models. Studies in ovariectomized animals have shown that this compound prevents bone loss. researchgate.net Furthermore, research in rodent models has demonstrated that this compound can reduce the loss of bone mineral mass. medchemexpress.com These findings suggest an estrogen-agonist effect of this compound on bone tissue, which is a desirable characteristic for a SERM intended for use in postmenopausal conditions.

Advanced Synthetic Chemistry and Structure Activity Relationship Sar Studies

Analog Synthesis and Modification of the Chromene Backbone

Acolbifene and its analogs are derivatives of 2H-1-benzopyran tandfonline.comresearchgate.net. The synthesis of these compounds has centered on modifications to the chromene backbone to enhance their selective estrogen receptor modulating activity. For instance, EM-343, the racemic form of EM-652 (this compound), which incorporates a piperidine (B6355638) ring, exhibited a favorable pharmacological profile tandfonline.comresearchgate.nettandfonline.com. The structural framework of this compound, a benzopyran derivative, is distinct from other SERMs like tamoxifen (B1202) (a triphenylethylene (B188826) derivative) and raloxifene (B1678788) (a benzothiophene (B83047) derivative), contributing to its unique pharmacological properties tandfonline.comnih.govlarvol.com.

Influence of Nitrogen Substitution on Antiestrogenic Activity

A critical aspect of the SAR studies for this compound analogs has been the investigation of nitrogen substitution on the 2H-1-benzopyran derivatives and its impact on antiestrogenic activity tandfonline.comresearchgate.netnih.gov. The side chain of many antiestrogens, including this compound, typically contains a terminal tertiary amine, which is considered a pharmacophore tandfonline.com. This tertiary amine plays a crucial role in the interaction with the estrogen receptor (ER), notably forming a hydrogen bond with the aspartic acid residue 351 (Asp351) in the H3 helix of the ERα ligand binding domain (LBD), as observed with raloxifene tandfonline.comnih.gov. The specific nature and position of the nitrogen atom and its substituents are vital for achieving high binding affinity and potent antiestrogenic effects.

Stereochemistry and Enantiomeric Activities (e.g., Racemic forms of EM-652)

Stereochemistry plays a significant role in the activity of this compound and its related compounds. EM-343, which is the racemic form of EM-652 (this compound), has been studied for its antiestrogenic and estrogenic activities tandfonline.comresearchgate.nettandfonline.commedchemexpress.comarctomsci.com. This racemic mixture, containing a piperidine ring, demonstrated a good pharmacological profile, including a relative binding affinity (RBA) of 380 and an IC50 value of 0.110 nM in T-47D breast cancer cells tandfonline.comtandfonline.commedchemexpress.comarctomsci.com. In ovariectomized mice, (Rac)-Acolbifene (EM-343) showed significant antiuterotrophic inhibitions, with 63% and 84% inhibition at 7.5 and 75 nmol doses, respectively tandfonline.comtandfonline.commedchemexpress.comarctomsci.com. While the specific activities of individual enantiomers of EM-652 are noted in some contexts, the racemic form EM-343 has been a key subject of pharmacological evaluation tandfonline.comresearchgate.net.

Elucidation of Pharmacophore and Receptor Interactions

This compound (EM-652) exhibits high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) tandfonline.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. Its mechanism of action involves inhibiting both the ligand-independent (AF1) and ligand-dependent (AF2) transcriptional activities of both ERα and ERβ tandfonline.commedkoo.commedchemexpress.commedchemexpress.comresearchgate.net. This comprehensive inhibition distinguishes this compound from other SERMs, such as 4-hydroxytamoxifen, whose inhibitory action is primarily limited to AF2 tandfonline.commedkoo.comresearchgate.net. The ability of this compound to block both AF1 and AF2 functions is believed to contribute to its potent antiestrogenic effects and its efficacy in inhibiting estradiol-stimulated proliferation of human breast cancer cells (e.g., ZR-75-1, MCF-7, T-47D) tandfonline.commedchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.com. The interaction involves the tertiary amine side chain forming a hydrogen bond with Asp351 in the ERα LBD, influencing the conformation of the H12 helix and precluding coactivator binding tandfonline.comnih.gov.

Development of Prodrugs (e.g., EM-800) and their Conversion to this compound

EM-800 is a well-studied prodrug of this compound (EM-652) psu.edunih.govresearchgate.netoup.comresearchgate.netnih.govresearchgate.nettargetmol.commcgill.ca. This orally active precursor is converted in vivo to its active metabolite, this compound medchemexpress.compsu.edunih.govresearchgate.netresearchgate.net. EM-800 shares the high affinity of this compound for the estrogen receptor and has been shown to be a potent antiestrogen (B12405530) in human breast and uterine cancer cells both in vitro and in vivo psu.eduresearchgate.netresearchgate.netmcgill.cadoctorlib.org. Notably, EM-800 demonstrates a lack of agonistic activity in the endometrium, which is a significant advantage in reducing the risk of uterine cancer associated with some other SERMs medkoo.comresearchgate.netnih.gov. Clinical studies have shown that EM-800 can produce responses in patients with tamoxifen-resistant breast cancer, indicating incomplete cross-resistance with tamoxifen researchgate.netnih.govmcgill.ca.

Table 1: Key Pharmacological Parameters of this compound and its Racemic Form

| Compound | Synonyms | Relative Binding Affinity (RBA) (ER) | IC50 (T-47D cells) | Antiuterotrophic Inhibition (7.5 nmol) | Antiuterotrophic Inhibition (75 nmol) |

| This compound | EM-652 | High affinity for ERα and ERβ tandfonline.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com | 0.146 nM (T-47D) caymanchem.com | N/A | N/A |

| (Rac)-Acolbifene | EM-343, (Rac)-EM-652 | 380 tandfonline.comtandfonline.commedchemexpress.comarctomsci.com | 0.110 nM tandfonline.comtandfonline.commedchemexpress.comarctomsci.com | 63% tandfonline.comtandfonline.commedchemexpress.comarctomsci.com | 84% tandfonline.comtandfonline.commedchemexpress.comarctomsci.com |

Table 2: Estrogen Receptor Binding and Transcriptional Activity of this compound

| Receptor Subtype | Estradiol (B170435) (E2)-induced Transcriptional Activity Inhibition (IC50) | Binding Affinity |

| ERα | 2 nM medchemexpress.commedchemexpress.comglpbio.com | 0.047 nM (human breast cancer cytosol) caymanchem.com |

| ERβ | 0.4 nM medchemexpress.commedchemexpress.comglpbio.com | 0.042 nM (human non-cancerous uterine cells cytosol) caymanchem.com |

Translational Research and Clinical Investigation Excluding Dosage/administration & Safety/side Effects

Clinical Trial Design and Methodologies

Clinical investigations into acolbifene have employed specific designs and methodologies to assess its impact on breast cancer risk biomarkers.

Phase II and III Studies in High-Risk Populations

This compound has been investigated in Phase II clinical trials for breast cancer prevention in premenopausal women identified as being at high risk for the disease. One notable pilot Phase II study (NCT00853996) aimed to evaluate this compound as a breast cancer prevention agent in premenopausal women nih.govnih.govresearchgate.net. Participants in this study were selected based on criteria such as cytologic hyperplasia with or without atypia and a Ki-67 positivity of ≥2% in breast epithelial cells, assessed through random periareolar fine-needle aspiration (RPFNA) nih.govnih.govresearchgate.net.

More recently, a randomized, double-blind Phase IIA trial (NCT05941520) has been initiated to compare this compound directly with low-dose tamoxifen (B1202) for breast cancer prevention researchgate.netascopubs.orgkucancercenter.orgcancer.govwithpower.comcancer.gov. This ongoing study enrolls premenopausal women aged 35 or older who have at least a two-fold increased risk for breast cancer researchgate.netascopubs.orgcancer.govcancer.gov. The trial design involves administering either this compound 20 mg daily or low-dose tamoxifen 5 mg daily for six months researchgate.netascopubs.orgcancer.govcancer.gov.

Endpoints in Clinical Trials (e.g., Ki-67 expression, gene expression, breast density)

Clinical trials involving this compound utilize a range of endpoints to measure its preventative effects. The primary endpoint in the initial pilot Phase II study was the change in proliferation, specifically assessed by Ki-67 expression in benign breast tissue obtained via RPFNA nih.govnih.govresearchgate.netdocksci.com. Secondary endpoints included the modulation of other breast cancer risk biomarkers in both blood and breast tissue, such as serum insulin-like growth factor 1 (IGF-1), insulin-like growth factor binding protein 3 (IGFBP3), IGF-1:IGFBP3 ratio, and mammographic breast density nih.govnih.govresearchgate.netdocksci.com. Changes in the expression of specific estrogen-inducible genes were also assessed nih.govnih.govdocksci.comresearchgate.net.

In the comparative Phase IIA trial (NCT05941520) with low-dose tamoxifen, the primary endpoint is the difference in the change of AGR2 mRNA levels between the two treatment arms researchgate.netascopubs.org. Secondary endpoints for this trial include within-arm changes in an endocrine response gene index (ERGI), mammographic density, and Menopausal Quality of Life (MENQOL) researchgate.netascopubs.org. Exploratory endpoints further investigate within-arm changes in benign breast Ki-67, estrogen receptor (ER), progesterone (B1679170) receptor (PR), and AGR2 protein, as well as the association of baseline Anti-Müllerian Hormone (AMH) with six-month serum estradiol (B170435) levels and changes in tissue estrogen-responsive gene expression and AGR2 researchgate.netascopubs.org.

Comparative Trials with Established Therapies (e.g., Tamoxifen)

A significant aspect of this compound's clinical development is its comparison with established breast cancer prevention agents like tamoxifen. The ongoing Phase IIA trial (NCT05941520) directly compares this compound (20 mg/d) with low-dose tamoxifen (5 mg/d) in high-risk premenopausal women researchgate.netascopubs.orgkucancercenter.orgcancer.govwithpower.comcancer.gov. This trial is particularly relevant given that while standard-dose tamoxifen has demonstrated efficacy in reducing breast cancer risk in postmenopausal women, its risk reduction in premenopausal women has been less clear researchgate.netascopubs.org. Tamoxifen use in premenopausal women can lead to substantial increases in systemic estradiol and may upregulate the endocrine resistance gene AGR2 researchgate.netascopubs.org. In contrast, a pilot study of this compound demonstrated a reduction in mammographic density, benign breast tissue Ki-67, and estrogen response gene expression without an increase in AGR2 researchgate.netascopubs.org.

Biomarker Modulation in Clinical Settings

This compound has demonstrated favorable modulation of key biomarkers associated with breast cancer risk in clinical settings.

Changes in Benign Breast Epithelial Cell Proliferation (Ki-67)

A primary focus of this compound studies has been its effect on cellular proliferation in benign breast tissue, as measured by Ki-67 expression. In a pilot Phase II study involving premenopausal women at high risk, this compound treatment for 6-8 months resulted in a statistically significant decrease in Ki-67 staining nih.govnih.govresearchgate.net. The median Ki-67 level decreased from 4.6% (interquartile range, 3.1–8.5%) at baseline to 1.4% (interquartile range, 0.6–3.5%) after this compound administration (P<0.001) nih.govnih.gov. This represented a median relative reduction of 77% in Ki-67 expression nih.govresearchgate.net. A decrease in Ki-67 positive staining was observed in 23 out of 25 (92%) subjects, despite increases in bioavailable estradiol nih.gov.

Table 1: Changes in Ki-67 Staining in Benign Breast Tissue After this compound Treatment (Pilot Phase II Study) nih.govnih.govresearchgate.net

| Metric | Baseline Median (IQR) | Post-Acolbifene Median (IQR) | Median Change | Relative Reduction | P-value |

| Ki-67 Staining (%) | 4.6% (3.1–8.5%) | 1.4% (0.6–3.5%) | -3.0% | 77% | <0.001 |

Modulation of Estrogen-Inducible Gene Expression (e.g., pS2, ERα, PgR) in Human Tissue

This compound also significantly modulates the expression of estrogen-inducible genes in human benign breast tissue. Real-time quantitative polymerase chain reaction (RT-qPCR) analysis revealed significant decreases in the expression of genes coding for pS2 (Trefoil Factor 1), estrogen receptor alpha (ERα, encoded by ESR1), and progesterone receptor (PgR, encoded by PGR) (P≤0.026) nih.govnih.govresearchgate.netaacrjournals.org.

Specifically, in a cohort of 17 paired specimens, pS2 transcript levels decreased in 15 subjects and increased in 1, with a p-value of 0.002 aacrjournals.org. ERα transcript levels decreased in 11 subjects and increased in 5, with a p-value of 0.013 aacrjournals.org. PgR transcript levels showed a decrease in 15 subjects and an increase in 1, with a p-value of 0.001 aacrjournals.org.

While estrogen receptor beta (ERβ, encoded by ESR2) exhibited a general, though not statistically significant, increase in expression (11 increases, 5 decreases; p=0.24), the reduction in the ratio of ERα to ERβ was statistically significant (15 decreases, 1 increase; p=0.002) aacrjournals.org. This suggests that the ratio of ERα to ERβ gene expression may serve as a useful surrogate endpoint biomarker for monitoring response to SERMs in breast cancer chemoprevention in premenopausal women aacrjournals.org. Additionally, borderline significant decreases were noted for GREB1 transcripts, and borderline significant increases for SDF-1α and SDF-1β transcripts nih.gov. No significant changes were observed for keratin (B1170402) 5, insulin-like growth factor 1 receptor, cyclin D1, or steroid sulfatase nih.gov.

Table 2: Modulation of Estrogen-Inducible Gene Expression in Benign Breast Tissue After this compound Treatment aacrjournals.org

| Gene Target | Change in Expression (Decrease/Increase) | P-value |

| pS2 (TFF1) | 15 decreases, 1 increase | 0.002 |

| ERα (ESR1) | 11 decreases, 5 increases | 0.013 |

| PgR (PGR) | 15 decreases, 1 increase | 0.001 |

| ERα/ERβ Ratio | 15 decreases, 1 increase | 0.002 |

Effects on Mammographic Breast Density

Studies investigating this compound's impact on mammographic breast density have yielded varied results. In a pilot study assessing this compound as a breast cancer prevention agent in premenopausal women, no statistically significant change in mammographic breast density was observed after 6–8 months of treatment. The median breast density remained stable, showing no significant difference from baseline (median 35.8%) to post-intervention (median 35.0%) over an average of nine months between mammograms mims.comwikipedia.orgwikipedia.org. However, another review noted that while an initial study showed no significant changes after nine months, a 20% reduction in mammographic density was detected after a two-year treatment with this compound nih.gov.

Table 1: Change in Mammographic Breast Density with this compound

| Study Duration | Observed Change in Mammographic Breast Density | Statistical Significance |

| 6-8 months | No significant change (median 35.8% to 35.0%) | P=0.067 mims.comwikipedia.orgwikipedia.org |

| 2 years | 20% reduction | P=0.003 nih.gov |

Impact on Serum Biomarkers (e.g., IGF-1, IGFBP3)

A clinical trial evaluating this compound in premenopausal women at high risk for breast cancer assessed its impact on serum biomarkers. This study reported no statistically significant changes in serum Insulin-like Growth Factor-1 (IGF-1), Insulin-like Growth Factor Binding Protein-3 (IGFBP3), or the IGF-1:IGFBP3 ratio after this compound treatment mims.comwikipedia.orgwikipedia.org. While bioavailable estradiol levels increased significantly (by medians of 78% and 110% for estradiol and bioavailable estradiol, respectively) in this study, the IGF system biomarkers remained largely unaffected mims.com.

Investigational Therapeutic Applications

This compound is under investigation for several therapeutic applications, leveraging its selective estrogen receptor modulating properties.

Breast Cancer Prevention in Premenopausal Women at High Risk

This compound is being investigated as a breast cancer prevention agent in premenopausal women identified as high-risk mims.comuni-frankfurt.deuni-freiburg.denih.govchem960.comwikidata.orgciteab.com. A pilot study involving 25 premenopausal women with cytologic hyperplasia ± atypia and elevated Ki-67 (a proliferation marker) demonstrated favorable changes in benign breast epithelial cell proliferation. Ki-67 levels significantly decreased from a median of 4.6% at baseline to 1.4% after this compound treatment (P<0.001) mims.comwikipedia.org. Additionally, significant decreases were observed in the expression of estrogen-inducible genes, including pS2, ER-α, and progesterone receptor (P≤0.026) mims.comwikipedia.org. These findings suggest this compound's potential in modulating breast cancer risk biomarkers in this population mims.comwikipedia.orgnih.govwikidata.org. A Phase IIA trial is currently comparing this compound with low-dose tamoxifen for breast cancer prevention in premenopausal women at high risk, focusing on changes in breast cancer risk markers in mammogram imaging, breast tissue, and blood samples uni-frankfurt.deuni-freiburg.dechem960.comciteab.com.

Table 2: Effects of this compound on Breast Tissue Proliferation in Premenopausal Women

| Biomarker | Baseline Median (IQR) | Post-Acolbifene Median (IQR) | P-value |

| Ki-67 | 4.6% (3.1-8.5%) | 1.4% (0.6-3.5%) | <0.001 mims.comwikipedia.org |

Treatment of Tamoxifen-Resistant Breast Cancer

The orally active precursor of this compound, EM-800, has been evaluated for the treatment of tamoxifen-resistant breast cancer in postmenopausal or ovariectomized women fishersci.caguidetopharmacology.orguni.lunih.gov. In a prospective, multicenter, phase II study involving 43 patients who had relapsed after tamoxifen therapy, EM-800 demonstrated clinical activity. An objective response rate of 12% was observed, comprising one complete response and four partial responses fishersci.caguidetopharmacology.orguni.lu. Furthermore, 23% of patients achieved stable disease for at least three months, with 16% maintaining stable disease for six months or longer fishersci.caguidetopharmacology.org. The median duration of response was eight months, with some patients showing prolonged responses extending up to 71 months fishersci.caguidetopharmacology.orguni.lu. These results indicate incomplete cross-resistance with tamoxifen, suggesting that this compound (via its prodrug EM-800) offers additional benefits in managing tamoxifen-resistant breast cancer fishersci.caguidetopharmacology.orguni.lu.

Table 3: Efficacy of EM-800 (this compound Precursor) in Tamoxifen-Resistant Breast Cancer

| Outcome | Percentage of Patients | Median Duration (Months) |

| Objective Response Rate | 12% (CR + PR) | 8 (range: 7-71+) fishersci.caguidetopharmacology.orguni.lu |

| Stable Disease (≥3 months) | 23% | 9 (median for SD) fishersci.caguidetopharmacology.org |

| Stable Disease (≥6 months) | 16% | - fishersci.ca |

Potential in Combination Therapies (e.g., with Rexinoids)

This compound has shown potential in combination therapies, particularly with rexinoids. Preclinical studies in estrogen receptor-negative mouse mammary tumor models have demonstrated that the rexinoid LG100268, when combined with SERMs such as this compound or arzoxifene, can synergistically prevent the formation of mammary tumors uni.lu. In one study, the combination of a SERM and LG100268 was strikingly synergistic, leading to no tumor development in mice treated with the combination. This drug combination also induced significant tumor regression when used therapeutically. These findings provide a rationale for exploring the use of rexinoids with SERMs like this compound for breast cancer prevention and treatment, even in ER-negative contexts uni.lu.

Exploration in Osteoporosis Treatment

This compound is recognized as a third-generation investigational selective estrogen receptor modulator (SERM) mims.comciteab.com. The class of SERMs, including compounds like raloxifene (B1678788) and bazedoxifene, are extensively studied for their bone-preserving effects and their role in the prevention and treatment of postmenopausal osteoporosis mims.comciteab.comwikidata.org.

While direct extensive clinical trial data specifically on this compound for osteoporosis treatment are not as widely detailed in the provided search results as for other SERMs like raloxifene, its classification within this therapeutic category suggests a similar mechanism of action on bone tissue. SERMs exert estrogen-agonist effects in certain tissues, such as bone, by reducing bone resorption and turnover, which contributes to increased bone mineral density (BMD) and a reduction in fracture incidence mims.comwikidata.org. For instance, raloxifene has demonstrated efficacy in preventing and treating postmenopausal vertebral osteoporosis, leading to a reduction in spine fractures and, in some analyses, non-spine fractures in high-risk individuals mims.comwikidata.org. The precursor of this compound, EM-800, has been noted for its potential benefits in the prevention of osteoporosis in postmenopausal women fishersci.be.

The bone-preserving effects of SERMs are crucial in managing osteoporosis, a condition characterized by decreased bone mass and structural deterioration of bone tissue, leading to increased fracture risk. The ability of SERMs to act as estrogen agonists in bone helps to counteract the bone loss often seen in estrogen-deficient states, such as postmenopause mims.com.

Considerations for Specific Patient Populations (e.g., Premenopausal vs. Postmenopausal Women)

The clinical development of this compound includes distinct considerations for premenopausal and postmenopausal women, reflecting the varying hormonal landscapes and therapeutic needs of these populations.

Postmenopausal Women: this compound is currently in Phase III clinical trials for the treatment of breast cancer and the management of vasomotor symptoms, such as hot flashes, in postmenopausal women guidetopharmacology.orgnih.gov. In this population, this compound acts as a pure antagonist on both activation domains of estrogen receptors (ERs) guidetopharmacology.org. This antagonistic activity is critical for its role in breast cancer, where estrogen can stimulate tumor growth. The compound has shown no estrogenic activity in human Ishikawa endometrial carcinoma cells or human breast carcinoma cells, distinguishing it from some other antiestrogens fishersci.bewikipedia.org.

Premenopausal Women: For premenopausal women, the application of SERMs requires careful consideration due to the presence of endogenous estrogen and the potential for different tissue responses. A notable Phase IIA trial (NCT05941520) is underway, comparing this compound (20 mg) with low-dose tamoxifen (5 mg) for breast cancer prevention in premenopausal women who are at high risk for the disease.

A pilot study (NCT00853996) involving 20 mg/day of this compound in premenopausal women demonstrated favorable modulation of biomarkers associated with breast cancer risk. Findings from this study include:

Reduction in mammographic density.

Decrease in Ki-67 proliferation in benign breast tissue.

Reduction in estrogen response gene expression.

No observed increase in the endocrine resistance gene AGR2.

Absence of an increase in vasomotor symptoms.

This is particularly relevant because tamoxifen, while effective in postmenopausal women, has shown less clear risk reduction in premenopausal women and can lead to substantial increases in systemic estradiol and upregulation of AGR2, potentially impacting its efficacy. This compound's profile, characterized by its pure antiestrogenic effects in the breast and endometrium, without estrogen agonist activity, makes it an attractive candidate for prevention strategies in premenopausal women wikipedia.org. The ongoing Phase II trial aims to further assess changes in imaging and benign breast tissue risk biomarkers, along with systemic hormones and ovarian reserve.

The distinct effects of this compound in premenopausal women, particularly its ability to reduce proliferation and estrogen-responsive gene expression without inducing estrogenic side effects in the uterus or increasing AGR2, highlight its potential as a differentiated chemopreventive agent in this patient population.

Summary of this compound's Effects in Premenopausal Women (Pilot Study NCT00853996)

| Biomarker/Effect | Observed Change with this compound (20 mg/d) |

| Mammographic Density | Reduction |

| Benign Breast Tissue Ki-67 | Reduction |

| Estrogen Response Gene Expression | Decrease |

| AGR2 Gene Expression | No Increase |

| Vasomotor Symptoms | No Increase |

| ERα to ERβ Gene Expression Ratio | Significant Reduction (p = 0.002) |

Pharmacodynamic Research and Clinical Pharmacology Excluding Dosage/administration

Receptor Occupancy and Downstream Signaling in Human Tissues

Acolbifene's primary mechanism of action is through its high-affinity binding to estrogen receptors (ER), specifically both ERα and ERβ subtypes. This binding is the initial event that dictates the tissue-specific agonist or antagonist effects characteristic of SERMs. In estrogen-responsive tissues such as the breast, endometrium, bone, and liver, this compound binds to the estrogen receptors. The resulting drug-receptor complex translocates to the nucleus, where it modulates the transcription of estrogen-regulated genes.

A key feature of this compound is its action as a pure estrogen antagonist in mammary and uterine tissues. nih.govnih.gov In preclinical studies on human breast cancer cell lines (including ZR-75-1, MCF-7, and T-47D), this compound has demonstrated potent inhibition of estradiol-stimulated cell proliferation without any intrinsic estrogenic activity. researchgate.net This pure antagonism is achieved through the inhibition of both activation function 1 (AF-1) and activation function 2 (AF-2) of the estrogen receptors. nih.govresearchgate.net The ability to block the ligand-independent AF-1 domain is a notable distinction from older SERMs like tamoxifen (B1202), whose active metabolite primarily inhibits the ligand-dependent AF-2, potentially explaining the development of tamoxifen resistance. nih.govresearchgate.net

Conversely, in other tissues, this compound exhibits estrogen-like (agonist) effects. In bone, it has been shown in animal models to prevent bone loss by decreasing bone resorption and turnover, leading to an increase in bone mineral density. nih.gov In the context of lipid metabolism, it acts as an estrogen agonist, contributing to a reduction in serum cholesterol and triglyceride levels. nih.govresearchgate.net This tissue-selective activity underscores the complex interaction of the this compound-ER complex with various co-regulatory proteins that ultimately drive gene transcription in a tissue-specific manner.

Biomarker Response Dynamics over Treatment Duration

Clinical studies have evaluated the effect of this compound on key biomarkers of breast cancer risk, providing insight into its pharmacodynamic activity over time. In a pilot study involving premenopausal women at high risk for breast cancer, treatment with this compound for a median of 204 days led to significant changes in biomarkers of proliferation and estrogenic activity within benign breast tissue. nih.gov

The primary biomarker, Ki-67, a marker of cell proliferation, showed a statistically significant decrease. The median Ki-67 staining percentage in breast epithelial cells was reduced from 4.6% at baseline to 1.4% post-intervention. nih.gov This anti-proliferative effect was observed in 92% of study participants, occurring despite a measured increase in systemic bioavailable estradiol (B170435). nih.gov

Furthermore, this compound treatment resulted in a significant downregulation of estrogen-responsive genes in breast tissue. The expression of genes coding for pS2 (trefoil factor 1), estrogen receptor alpha (ERα), and progesterone (B1679170) receptor (PgR) was markedly decreased. nih.gov These findings provide molecular evidence of this compound's potent anti-estrogenic effect directly within the target breast tissue. However, the study noted no significant changes in other biomarkers, including serum levels of insulin-like growth factor 1 (IGF-1), insulin-like growth factor-binding protein 3 (IGFBP3), or mammographic breast density. nih.gov

| Biomarker | Baseline (Median) | Post-Treatment (Median) | P-value |

|---|---|---|---|

| Ki-67 (% positive cells) | 4.6% | 1.4% | <0.001 |

| pS2 mRNA Expression | Baseline Value | Significant Decrease | ≤0.026 |

| ER-α mRNA Expression | Baseline Value | Significant Decrease | ≤0.026 |

| PgR mRNA Expression | Baseline Value | Significant Decrease | ≤0.026 |

Pharmacogenomic Influences on this compound Efficacy and Response

The influence of genetic variations on the efficacy and response to this compound has not yet been characterized in published literature. Pharmacogenomic studies have been crucial in understanding the inter-individual variability in response to other endocrine therapies, such as tamoxifen, where polymorphisms in the CYP2D6 gene, which is responsible for its metabolic activation, can significantly impact clinical outcomes. clinpgx.org However, similar dedicated pharmacogenomic studies for this compound are not currently available. Therefore, there are no established genetic biomarkers to predict a patient's response to this compound or their likelihood of experiencing specific effects. This remains a critical area for future research to enable personalized therapeutic strategies.

Drug-Drug Interactions (Excluding Dosage/Administration)

There is a lack of clinical data regarding the co-administration of this compound with other endocrine therapies, such as aromatase inhibitors (e.g., anastrozole (B1683761), letrozole) or selective estrogen receptor degraders (SERDs) like fulvestrant. Preclinical data and clinical experience with this compound's prodrug, EM-800, have shown efficacy in tamoxifen-resistant breast cancer, suggesting a lack of complete cross-resistance and a distinct mechanism of ER antagonism. researchgate.net

Potential pharmacodynamic interactions could occur if this compound were combined with other hormonal agents. For instance, co-administration with an aromatase inhibitor could theoretically offer a dual blockade of the estrogen pathway—both reducing estrogen synthesis (AI) and blocking the receptor (this compound). However, interactions seen with other combinations, such as tamoxifen reducing anastrozole concentrations, highlight the complexity of such pairings. nih.gov Similarly, combining with fulvestrant, which also targets the estrogen receptor, would require investigation to determine if the interaction is synergistic, additive, or antagonistic. Without specific studies, the effects of combining this compound with other endocrine therapies remain theoretical.

The metabolism of this compound involves enzymatic oxidation. nih.gov Studies have shown that this compound can be bioactivated to form reactive quinone methide metabolites through incubations with human and rat liver microsomes. nih.gov This confirms that this compound is a substrate for hepatic enzymes, which typically include the cytochrome P450 (CYP) superfamily.

However, the specific CYP isozymes responsible for the metabolism of this compound have not been identified in the scientific literature. The CYP450 system, particularly enzymes like CYP3A4, CYP2D6, CYP2C9, and CYP2C19, is responsible for the metabolism of a vast number of drugs, including many SERMs and other cancer therapies. mdpi.comnih.gov Because the specific metabolic pathway of this compound is uncharacterized, its potential for drug-drug interactions via this route is not fully understood.

Drugs that are potent inhibitors or inducers of CYP enzymes could potentially alter the plasma concentrations of this compound, affecting its efficacy. For example, if this compound is metabolized by CYP3A4, co-administration with a strong CYP3A4 inhibitor (like ketoconazole) could increase this compound levels, while a strong inducer (like rifampin) could decrease them. nih.gov Conversely, if this compound itself inhibits or induces a particular CYP enzyme, it could affect the metabolism of other co-administered drugs. Until definitive studies are conducted, caution is warranted when considering the use of this compound with drugs known to be potent modulators of CYP enzymes.

Future Directions and Research Gaps

Long-Term Efficacy and Preventive Potential in Diverse Populations

A significant area for future research involves evaluating the long-term efficacy and preventive potential of acolbifene, especially across diverse populations. This compound is currently undergoing Phase II and III clinical trials for breast cancer prevention in premenopausal women at high risk for the disease wikipedia.orgwikipedia.orgcancer.govnih.govresearchgate.netnih.govwithpower.comresearchgate.net. A pilot study revealed that this compound was associated with a reduction in mammographic density, a decrease in Ki-67 expression in benign breast tissue, and favorable modulation of estrogen response genes, including pS2, ERα, and PgR, despite increases in serum estradiol (B170435) levels nih.govresearchgate.net. These findings suggest a potential preventive role for this compound in premenopausal women at high risk for breast cancer researchgate.netnih.gov.

However, further studies are needed to comprehensively assess changes in imaging and benign breast tissue risk biomarkers, alongside systemic hormones, ovarian reserve, and drug metabolites, in premenopausal women researchgate.net. Addressing the representativeness and inclusivity in medical research is crucial to ensure that advances in precision medicine, and by extension this compound's preventive applications, are applicable to a broader range of global populations weforum.org.

Further Elucidation of Unique Mechanisms (e.g., Prasterone combination)

While this compound functions as a pure antiestrogen (B12405530), inhibiting the transcriptional activity of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) and blocking estradiol-mediated activation medchemexpress.commedchemexpress.cnmedchemexpress.com, further elucidation of its unique mechanisms, particularly in combination therapies, is a key research gap.

This compound is investigated in combination with prasterone (dehydroepiandrosterone, DHEA) for the treatment of menopausal symptoms ontosight.aiaapec.orgspringer.com. Prasterone is an inactive endogenous steroid that is converted intracellularly into active androgens and/or estrogens in peripheral target tissues aapec.orgmims.comfda.gov. While this dual mechanism is understood to address multiple menopausal symptoms, the exact mechanism of prasterone in the context of this specific combination with this compound is less understood ontosight.ai. Future research should focus on unraveling the intricate interplay between this compound's SERM activity and prasterone's hormonal influence to optimize their combined therapeutic effects.

Development of Novel this compound Analogs with Enhanced Selectivity or Efficacy

The development of novel this compound analogs with enhanced selectivity or efficacy represents a significant future direction. Early research involved the synthesis and evaluation of analogs of EM-652 (this compound), with studies focusing on the influence of nitrogen substitution on antiestrogenic activity researchgate.nettandfonline.com. For instance, 2H-1-Benzopyran 1b (EM-343), a racemic form of EM-652, demonstrated a favorable pharmacological profile, exhibiting high relative binding affinity (RBA) and potent inhibition of estradiol-stimulated proliferation in T-47D breast cancer cells researchgate.nettandfonline.com.

The broader goal in SERM development is to create "Designer Estrogens" that offer enhanced therapeutic value nih.gov. Research into novel selective estrogen receptor modulators (SERMs) and estrogen receptor (ER) antagonists continues, with recent examples including diaryl pyrazole-chalcone hybrids that have shown significant anti-proliferative activity against MCF-7 breast cancer cells and selectivity over triple-negative MDA-MB-231 cells ajchem-a.com. This ongoing exploration aims to identify compounds with improved potency, selectivity, and safety profiles compared to existing SERMs nih.govpsu.eduresearchgate.net.

Exploration of this compound in Other Hormone-Sensitive Conditions

Beyond its primary focus in breast cancer and menopausal symptom management, exploring this compound's potential in other hormone-sensitive conditions is a promising research area. Preclinical studies have indicated that this compound possesses hypocholesterolemic properties, preventing diet-induced hypercholesterolemia and increasing hepatic low-density lipoprotein receptor protein in rodent models medchemexpress.comnih.gov. This suggests its potential role in modulating lipid metabolism.

Furthermore, this compound has been shown to prevent bone loss in rats, suggesting a potential benefit in osteoporosis prevention tandfonline.compsu.edu. The combination of this compound with DHEA is also being investigated for the prevention of osteoporosis and Alzheimer's disease aapec.org. These findings highlight the need for further research to fully understand and potentially leverage this compound's effects across a broader spectrum of hormone-related conditions.

Integration of this compound Research with Precision Medicine Approaches

Integrating this compound research with precision medicine approaches is crucial for optimizing patient outcomes. Precision medicine aims to tailor medical treatments to the individual characteristics of each patient nih.govpersonalizedmedicinecoalition.org. Key research gaps in precision health include the insufficient integration of multiple data types, a lack of systematic intervention assessment using randomized controlled trials, and inadequate reporting of participant gender and ethnicity nih.gov.

A roadmap for addressing clinical practice gaps in personalized medicine is needed to facilitate the translation of research findings into clinical benefits personalizedmedicinecoalition.org. For this compound, this would involve identifying specific biomarkers that predict patient response to the compound, thereby enabling personalized therapeutic strategies asco.orgahrq.gov. Challenges such as inconsistent access to high-quality biomarker testing and issues with data interoperability across different regions also need to be addressed to fully realize the potential of precision medicine in the context of this compound weforum.orgefpia.eu.

Advanced Modeling and Simulation for Pharmacodynamic Predictions

Advanced modeling and simulation techniques offer powerful tools for predicting the pharmacodynamic behavior of this compound and its analogs. Computational modeling can simulate complex biological systems, predict outcomes, and optimize experimental designs before physical experimentation, thereby saving time and resources paanduvapplications.comru.nl.

Specifically, computational methods can be employed to study the interaction of human estrogen receptors with various ligands, providing insights into binding poses and conformations researchgate.netmdpi.com. These in silico approaches can help predict the relative activity of proposed novel inhibitors and guide the design of new compounds with desired properties researchgate.netmdpi.com. While experimental validation remains essential, computational modeling, including quantitative structure-activity relationship (QSAR) analysis and molecular docking, can generate rigorous, falsifiable, and trial-specific predictions, bridging the gap between conceptual ideas and quantitative outcomes ru.nlresearchgate.netjohnsymons.net.

Translational Research to Bridge Preclinical Findings with Clinical Outcomes

Translational research is vital for bridging the gap between promising preclinical findings and successful clinical outcomes for this compound. A significant challenge in drug development involves safety liabilities that emerge in human clinical trials but were not predicted by preclinical animal studies, as well as inherent biological differences between animal species and humans frontiersin.orgnih.gov.

Future translational research should focus on improving the effectiveness of preclinical animal studies, particularly in safety assessment, by leveraging advanced technologies such as sensor technologies and artificial intelligence (AI) for more holistic and objective monitoring frontiersin.org. Understanding the complex pharmacology and interactions of therapeutic agents within individual preclinical models and their biological systems, such as the mononuclear phagocyte system (MPS) and tumor microenvironment, is fundamental for accurate allometric scaling across species and successful clinical translation nih.gov. The goal is to ensure that preclinical data are more computationally accessible, translationally relevant, and predictive of human responses frontiersin.org.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing Acolbifene in laboratory settings?

this compound (CAS 182167-02-8) is synthesized via multi-step organic reactions, often involving hydroxylation and etherification of its core benzopyran structure. Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (≥98%), and mass spectrometry for molecular weight verification (457.6 g/mol) . Researchers should adhere to protocols outlined in the Beilstein Journal of Organic Chemistry for reproducible synthesis, including detailed experimental sections and supporting information for novel intermediates .

Q. How should researchers assess this compound’s stability under experimental storage conditions?

this compound is stable at -20°C in powder form for ≥4 years. Stability testing should include accelerated degradation studies (e.g., thermal stress at 40°C/75% relative humidity) monitored via HPLC to detect impurities. Storage in inert atmospheres (e.g., argon) is recommended to prevent oxidation, as the compound may degrade in the presence of light or moisture .

Q. What are the recommended in vitro assays to evaluate this compound’s anti-estrogenic activity?

Standard assays include:

- ERα/ERβ Transcriptional Inhibition : Luciferase reporter assays in MCF-7 or T47D cells, with IC50 values of 2 nM (ERα) and 0.4 nM (ERβ) .

- Cell Proliferation Assays : Dose-response studies in estrogen-sensitive breast cancer cell lines (e.g., ZR-75-1), with estradiol (E2) as a positive control .

- Ensure inclusion of vehicle controls (e.g., DMSO) and validation of receptor specificity using ER-knockout models.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s receptor binding data across species?

this compound exhibits species-specific ER binding; for example, it binds human ERα but shows limited affinity for rat uterine ERs . To address discrepancies:

- Perform competitive binding assays with radiolabeled estradiol.

- Use species-specific ER isoforms transfected into reporter cell lines (e.g., COS-7).

- Analyze binding kinetics via surface plasmon resonance (SPR) to quantify dissociation constants (Kd) .

Q. What experimental designs are optimal for studying this compound’s antitumor effects in vivo?

- Model Selection : Ovariectomized mice or Sprague-Dawley rats to eliminate endogenous estrogen interference .

- Dosing Regimens : Subcutaneous administration (50 μg/day) or oral gavage (2.5 mg/kg) to mimic pharmacokinetic profiles .

- Endpoint Analysis : Tumor volume measurement (caliper), immunohistochemistry for ERα/ERβ expression, and serum cholesterol levels (linked to its hypocholesterolemic action) .

Q. How should researchers mitigate risks when handling this compound in laboratory settings?

this compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Mitigation strategies include:

- Engineering Controls : Fume hoods for powder handling and closed-system reactors for synthesis.

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical consultation .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with Post Hoc Tests : Compare treatment groups in in vivo studies, adjusting for multiple comparisons (e.g., Tukey-Kramer).

- Power Analysis : Pre-study calculations to determine sample sizes for detecting ≥30% effect sizes in tumor suppression .

Q. How can researchers validate this compound’s specificity for ER subtypes in complex biological systems?

- CRISPR/Cas9 Knockout Models : Generate ERα/ERβ-null cell lines to isolate receptor-specific effects.

- Transcriptomic Profiling : RNA-seq to identify downstream genes regulated by this compound versus pan-ER antagonists.

- Co-Immunoprecipitation (Co-IP) : Assess ER-coregulator interactions disrupted by this compound .

Data Reproducibility and Transparency

Q. What steps ensure reproducibility in this compound’s anti-proliferative assays?

- Cell Line Authentication : STR profiling for MCF-7, T47D, and ZR-75-1 cells.

- Standardized Media : Use phenol red-free RPMI with charcoal-stripped fetal bovine serum (FBS) to eliminate estrogenic contaminants.

- Data Sharing : Deposit raw qPCR, Western blot, and cytotoxicity data in repositories like Figshare or Zenodo .

Q. How should conflicting findings about this compound’s effects on non-reproductive tissues be addressed?

- Tissue-Specific Transcriptomics : Compare ER expression profiles in target (breast) versus off-target (liver, bone) tissues.

- Metabolomic Studies : LC-MS/MS to track this compound metabolites and their tissue distribution.

- Collaborative Replication : Multi-lab studies to confirm/dispute findings, as recommended in Standards for Reporting Qualitative Research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.